molecular formula C12H14N2O B10845863 2-Quinolinamine, 8-(1-methylethoxy)- CAS No. 635755-26-9

2-Quinolinamine, 8-(1-methylethoxy)-

Cat. No.: B10845863
CAS No.: 635755-26-9
M. Wt: 202.25 g/mol
InChI Key: IJQWZUBUZMKYCW-UHFFFAOYSA-N
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Description

8-Isopropoxy-quinolin-2-ylamine: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The structure of 8-Isopropoxy-quinolin-2-ylamine consists of a quinoline core with an isopropoxy group at the 8th position and an amine group at the 2nd position. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropoxy-quinolin-2-ylamine can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with isopropyl bromide in the presence of a base such as potassium carbonate to form 8-isopropoxyquinoline. This intermediate is then subjected to amination using ammonia or an amine source to yield 8-Isopropoxy-quinolin-2-ylamine .

Industrial Production Methods: Industrial production of 8-Isopropoxy-quinolin-2-ylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropoxy-quinolin-2-ylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 8-Isopropoxy-quinolin-2-ylamine is used as a building block in organic synthesis for the preparation of more complex quinoline derivatives. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities .

Biology: In biological research, 8-Isopropoxy-quinolin-2-ylamine is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anticancer, antimicrobial, and antiviral properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, 8-Isopropoxy-quinolin-2-ylamine is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 8-Isopropoxy-quinolin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Isopropoxy-quinolin-2-ylamine is unique due to the presence of both an isopropoxy group and an amine group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The isopropoxy group enhances the compound’s lipophilicity, while the amine group provides opportunities for further functionalization and interaction with biological targets .

Properties

CAS No.

635755-26-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

8-propan-2-yloxyquinolin-2-amine

InChI

InChI=1S/C12H14N2O/c1-8(2)15-10-5-3-4-9-6-7-11(13)14-12(9)10/h3-8H,1-2H3,(H2,13,14)

InChI Key

IJQWZUBUZMKYCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1N=C(C=C2)N

Origin of Product

United States

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